2,6-Dichlorophenol-indo-o-cresol Sodium Salt
Overview
Description
2,6-Dichlorophenol-indo-o-cresol Sodium Salt (DCP-IOC-Na) is an organic compound that has been widely used in laboratory experiments due to its strong absorbance in the UV-visible spectrum. It is a salt form of the 2,6-dichlorophenol-indo-o-cresol (DCP-IOC) molecule, which is an aromatic hydroxybenzene derivative with two chlorine atoms attached to the benzene ring. The salt form of the molecule has been used in a variety of scientific research applications, including spectrophotometry, chromatography, and other analytical techniques.
Scientific Research Applications
Spectrophotometric Detection in Milk
Xiao Xi-li (2013) outlined the application of 2,6-Dichlorophenol-indophenol Sodium Salt in detecting melamine content in milk via spectrophotometry. This method, utilizing 2,6-Dichlorophenol-indophenol Sodium as a chromogenic reagent, demonstrated a reliable detection range with a high recovery rate, showcasing its effectiveness in ensuring food safety (Xiao Xi-li, 2013).
Wine Taints and Off-Flavours Analysis
Capone et al. (2010) identified 2,6-Dichlorophenol as one of the compounds responsible for taints and off-flavours in commercial wines, developing new analytical methods for their quantitative analysis. This research contributes to improving wine quality and consumer satisfaction by enabling the detection and control of undesirable compounds (Capone et al., 2010).
Adsorption Studies for Water Purification
Hussein et al. (2020) explored the efficiency of nano magnesium oxide in adsorbing 2,6-Dichlorophenol-indophenol Sodium Salt from aqueous solutions. This study offers insights into removing contaminants from water, highlighting the potential of nanomaterials in environmental remediation (Hussein et al., 2020).
Radiation Dosimetry
Ebraheem et al. (2002) demonstrated the use of 2,6-Dichlorophenol-indophenol Sodium Salt in creating a new type of poly(vinyl alcohol) film for high-dose radiation dosimetry applications. This innovation enables accurate radiation dose measurement in medical and industrial settings, underscoring the compound's applicability in enhancing safety and efficacy (Ebraheem et al., 2002).
Bioelectrocatalytic Sensing
Yue Wang and Y. Hasebe (2014) reported on the coadsorption of 2,6-Dichlorophenol-indophenol and horseradish peroxidase on carbon felt, creating an efficient bioelectrocatalytic sensor for hydrogen peroxide. This work opens new avenues for developing sensitive and continuous monitoring systems in healthcare and environmental monitoring (Yue Wang & Y. Hasebe, 2014).
properties
IUPAC Name |
sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-methylphenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2.Na/c1-7-4-8(2-3-12(7)17)16-9-5-10(14)13(18)11(15)6-9;/h2-6,17H,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSGHLFQAXKLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenol-indo-o-cresol Sodium Salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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